molecular formula C23H21NO3 B298912 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Cat. No. B298912
M. Wt: 359.4 g/mol
InChI Key: RETLSFFPMMWMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds, which could have implications for drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is that it is a synthetic compound, which could limit its applicability in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide. Another area of interest is the exploration of the potential therapeutic applications of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide in diseases other than cancer, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide and its potential interactions with other drugs and compounds.

Synthesis Methods

4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized using a multi-step process involving the reaction of various reagents and solvents. The first step involves the reaction of 4-bromobiphenyl with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form 4-biphenyl-4-ylbut-3-en-2-one. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of triethylamine to form the final product, 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide.

Scientific Research Applications

4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of diseases.

properties

Product Name

4-(biphenyl-4-yl)-N-(4-methoxyphenyl)-4-oxobutanamide

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C23H21NO3/c1-27-21-13-11-20(12-14-21)24-23(26)16-15-22(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

RETLSFFPMMWMOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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